molecular formula C14H16N4O2 B6047239 N-[5-(dimethylamino)-3-oxo-2-phenylpyridazin-4-yl]acetamide

N-[5-(dimethylamino)-3-oxo-2-phenylpyridazin-4-yl]acetamide

Cat. No.: B6047239
M. Wt: 272.30 g/mol
InChI Key: NQQJQHOLCQFHIS-UHFFFAOYSA-N
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Description

N-[5-(dimethylamino)-3-oxo-2-phenylpyridazin-4-yl]acetamide is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl group, and an acetamide moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(dimethylamino)-3-oxo-2-phenylpyridazin-4-yl]acetamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . This reaction yields the desired pyridazine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and the use of environmentally friendly catalysts are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[5-(dimethylamino)-3-oxo-2-phenylpyridazin-4-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

N-[5-(dimethylamino)-3-oxo-2-phenylpyridazin-4-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(dimethylamino)-3-oxo-2-phenylpyridazin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

    N-[3-(dimethylamino)propyl]acetamide: Used as a sodium channel blocker and in the synthesis of polyurethane foams.

    2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: Used in the synthesis of pyrrole derivatives.

Uniqueness

N-[5-(dimethylamino)-3-oxo-2-phenylpyridazin-4-yl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethylamino group, a phenyl group, and an acetamide moiety makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[5-(dimethylamino)-3-oxo-2-phenylpyridazin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-10(19)16-13-12(17(2)3)9-15-18(14(13)20)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQJQHOLCQFHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=NN(C1=O)C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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